4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol
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Overview
Description
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol is a complex organic compound that belongs to the class of thiazole-containing molecules. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-(dimethylamino)aniline with 2-bromo-1,3-thiazole under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4 or LiAlH4.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the thiazole ring, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Solvents: Ethanol, DMF
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,3-diol include:
Sulfathiazole: An antimicrobial drug with a thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-[2-[4-(dimethylamino)anilino]-1,3-thiazol-4-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(2)12-5-3-11(4-6-12)18-17-19-15(10-23-17)14-8-7-13(21)9-16(14)22/h3-10,21-22H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIPDNKSGGZOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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